molecular formula C13H19NO3 B012435 [2-(2-Morpholinoethoxy)phenyl]methanol CAS No. 106276-04-4

[2-(2-Morpholinoethoxy)phenyl]methanol

Cat. No. B012435
M. Wt: 237.29 g/mol
InChI Key: MJDMCSJTOOAYPS-UHFFFAOYSA-N
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Description

[2-(2-Morpholinoethoxy)phenyl]methanol is a compound with potential applications in various fields due to its unique chemical structure and properties. It has been studied for its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of [2-(2-Morpholinoethoxy)phenyl]methanol involves multiple steps. For instance, Prabhakaran et al. (2004) described a chiral synthesis process starting from cinnamyl alcohol-2,3-epoxide, leading to the formation of [2-(2-morpholin-2-yl-2-phenylmethoxy)phenol] (Prabhakaran, Majo, Mann, & Kumar, 2004).

Molecular Structure Analysis

The molecular structure of [2-(2-Morpholinoethoxy)phenyl]methanol and its derivatives has been analyzed through various methods including X-ray crystallography. For example, the structure of a related compound, [Zn(C13H16BrN2O2)I(CH3OH)], was determined by Han (2009), illustrating the structural complexity of these compounds (Han, 2009).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, forming complex structures. Boess et al. (2011) explored the reaction mechanisms involving copper-catalyzed oxidative coupling, demonstrating the compound's reactive nature (Boess, Sureshkumar, Sud, Wirtz, Farés, & Klussmann, 2011).

Physical Properties Analysis

The physical properties of [2-(2-Morpholinoethoxy)phenyl]methanol and its derivatives have been a subject of study. The crystal structure and conformational aspects provide insights into its physical properties, as demonstrated in studies like that by Goh et al. (2010) (Goh, Fun, Vinayaka, & Kalluraya, 2010).

Chemical Properties Analysis

The chemical properties of [2-(2-Morpholinoethoxy)phenyl]methanol are characterized by its reactivity and potential as an intermediate in various syntheses. Youssef et al. (2015) investigated its reactivity in the context of ester reactions, providing insights into its chemical behavior (Youssef, Elshazly, & Hamed, 2015).

Scientific Research Applications

  • Lipid Dynamics Influence : Methanol, a component of the compound, significantly impacts lipid dynamics, influencing bilayer composition and cell survival. This emphasizes the importance of solvents in biomembrane and proteolipid studies (Nguyen et al., 2019).

  • Chiral Synthesis for Clinical Applications : A chiral synthesis of a variant of the compound, specifically (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol, a potential norepinephrine reuptake inhibitor, has potential clinical applications (Prabhakaran et al., 2004).

  • Enantioselective Epoxidation : The compound (1R,3S,4S)-2-azanorbornyl-3-methanol has been utilized as an organocatalyst for enantioselective epoxidation of α,β-enones at room temperature, showing high enantioselectivity (Lu et al., 2008).

  • Synthesis of Alcoholic Neoflavanoid Compounds : Sesamol and other phenols react with cinnamaldehyde and morpholine in methanol to produce epimeric 2-morpholinyl-4-phenylbenzopyran derivatives. These are useful intermediates for the synthesis of alcoholic neoflavanoid compounds (Jurd, 1991).

  • Antimicrobial Agent Synthesis : Novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues have shown potential as effective antimicrobial agents, with some showing superior activity compared to standard drugs (Jayadevappa et al., 2012).

  • Vapor-Liquid Separation Processes : Morpholine-containing systems exhibit vapor-liquid equilibrium data consistent with excess Gibbs energy models, indicating potential future applications in vapor-liquid separation processes (Pettenati et al., 1990).

  • Pd-Cu EnCat Catalyst in Supercritical CO2 : The Pd-Cu EnCat catalyst effectively converts styrene oxide to 2-phenyl ethanol in supercritical carbon dioxide, providing a clean and green process for producing 2-PEA for applications in perfumes, deodorants, and soaps (Yadav & Lawate, 2011).

  • Coordination Chemistry : [SnMe2(phen)L2] demonstrates tautomerism in coordination chemistry, with two independent molecules forming linkage isomers in the complex (Bravo et al., 1996).

properties

IUPAC Name

[2-(2-morpholin-4-ylethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c15-11-12-3-1-2-4-13(12)17-10-7-14-5-8-16-9-6-14/h1-4,15H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDMCSJTOOAYPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428202
Record name [2-(2-morpholinoethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Morpholinoethoxy)phenyl]methanol

CAS RN

106276-04-4
Record name [2-(2-morpholinoethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-hydroxybenzyl alcohol (1.295 g, 10.4 mmol) and 4-(2-chloroethyl)morpholine hydrochloride (1.94 g, 10.4 mmol) in 2N NaOH (10.5 mL) was stirred at rt for 14 hours. The precipitate was collected by vacuum filtration, washed with 1N NaOH, redissolved in DCM and washed with 1N NaOH. The aqueous layer was extracted with more DCM (2×). The combined DCM was dried and concentrated to give [2-(2-morpholin-4-yl-ethoxy)-phenyl]-methanol which was used without further purification.
Quantity
1.295 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Name
Quantity
10.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PSS Rao - 2011 - search.proquest.com
The National Institute on Drug Abuse (NIDA) defines drug addiction as a chronic, often relapsing brain disease that causes compulsive drug seeking and use, despite harmful …
T Senthamarai, VG Chandrashekhar, N Rockstroh… - Chem, 2022 - cell.com
Functionalized (hetero)aromatic compounds are indispensable chemicals widely used in basic and applied sciences. Among these, especially aromatic aldehydes, ketones, carboxylic …
Number of citations: 26 www.cell.com

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